molecular formula C18H18N2O4 B11131927 N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11131927
M. Wt: 326.3 g/mol
InChI Key: BILASFKKBFSWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals, and a trimethoxybenzamide moiety, which can contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide typically involves the coupling of an indole derivative with a trimethoxybenzoyl chloride. One common method is to react 1H-indole-4-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, amines, and substituted indoles, which can have varied biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-3,4,5-trimethoxybenzamide
  • N-(1H-indol-2-yl)-3,4,5-trimethoxybenzamide
  • N-(1H-indol-5-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide is unique due to the specific positioning of the indole ring and the trimethoxybenzamide moiety. This unique structure can result in distinct biological activities and binding properties compared to other similar compounds .

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H18N2O4/c1-22-15-9-11(10-16(23-2)17(15)24-3)18(21)20-14-6-4-5-13-12(14)7-8-19-13/h4-10,19H,1-3H3,(H,20,21)

InChI Key

BILASFKKBFSWON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.